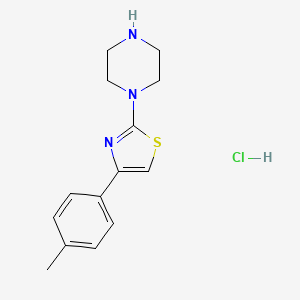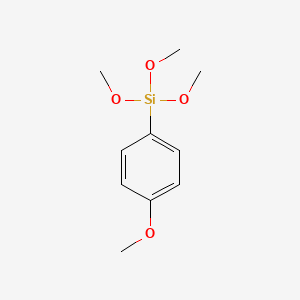
Trimethoxy(4-methoxyphenyl)silane
Vue d'ensemble
Description
Trimethoxy(4-methoxyphenyl)silane is a silicon-based nucleophile . It has a molecular weight of 228.32 and its molecular formula is C10H16O4Si .
Molecular Structure Analysis
The molecular structure of Trimethoxy(4-methoxyphenyl)silane consists of a total of 31 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .Chemical Reactions Analysis
Trimethoxy(4-methoxyphenyl)silane is known to be reactive in Pd-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Trimethoxy(4-methoxyphenyl)silane is a liquid at 20°C . It has a boiling point of 144°C at 15 mmHg and a specific gravity of 1.11 at 20/20 . The refractive index is 1.49 .Applications De Recherche Scientifique
Catalysis and Cross-Coupling Reactions
Trimethoxy(4-methoxyphenyl)silane serves as a silicon-based nucleophile, particularly reactive in Pd-catalyzed cross-coupling reactions . These reactions play a crucial role in organic synthesis, allowing the construction of complex molecules. Researchers leverage this compound to form carbon-carbon and carbon-heteroatom bonds efficiently.
Organic Modification and Functionalization
The compound enables selective modification of organic molecules. By introducing both methoxyphenyl and silane functionalities, researchers can tailor organic substrates for specific purposes. This modification is valuable in designing functional materials, such as coatings, adhesives, and surface treatments.
Photonics and Optoelectronics
Researchers explore trimethoxy(4-methoxyphenyl)silane for its potential in photonics and optoelectronic devices. Its unique structure allows for efficient energy transfer and light emission. Applications include organic light-emitting diodes (OLEDs), photovoltaics, and luminescent materials .
Corrosion Protection and Surface Coatings
Surface treatments using this silane compound enhance corrosion resistance. For instance, it can modify anodized aluminum surfaces, providing a protective layer against environmental factors. Researchers investigate its effectiveness in preventing metal degradation .
Drug Delivery Systems
Silane-functionalized compounds play a role in drug delivery. Researchers explore trimethoxy(4-methoxyphenyl)silane as a potential linker or carrier for drug molecules. Its stability and reactivity make it suitable for controlled release systems.
Safety and Hazards
Trimethoxy(4-methoxyphenyl)silane is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
Trimethoxy(4-methoxyphenyl)silane is a silicon-based nucleophile . It is known to be reactive in Pd-catalyzed cross-coupling reactions . .
Mode of Action
The mode of action of Trimethoxy(4-methoxyphenyl)silane is primarily through its reactivity in Pd-catalyzed cross-coupling reactions . In these reactions, the compound acts as a nucleophile, donating electrons to electrophiles, which can lead to the formation of new chemical bonds.
Biochemical Pathways
Given its reactivity in pd-catalyzed cross-coupling reactions , it may be involved in various biochemical processes where these reactions are relevant.
Result of Action
Its role as a silicon-based nucleophile in pd-catalyzed cross-coupling reactions suggests that it may influence the formation of new chemical bonds .
Action Environment
The action of Trimethoxy(4-methoxyphenyl)silane can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions may help maintain the compound’s stability and efficacy.
Propriétés
IUPAC Name |
trimethoxy-(4-methoxyphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4Si/c1-11-9-5-7-10(8-6-9)15(12-2,13-3)14-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESWBFKRPIRQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573749 | |
| Record name | Trimethoxy(4-methoxyphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy(4-methoxyphenyl)silane | |
CAS RN |
35692-27-4 | |
| Record name | Trimethoxy(4-methoxyphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(4-methoxyphenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



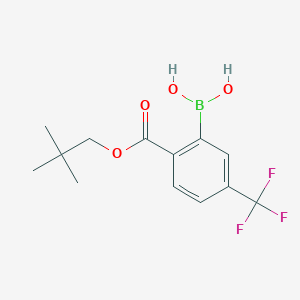
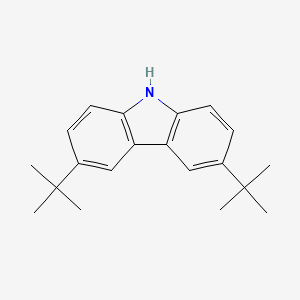
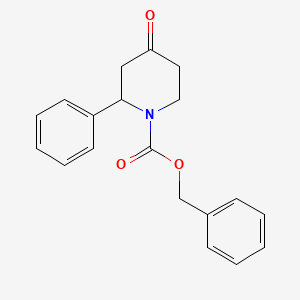


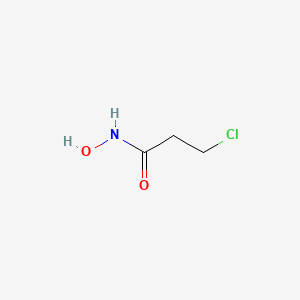

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

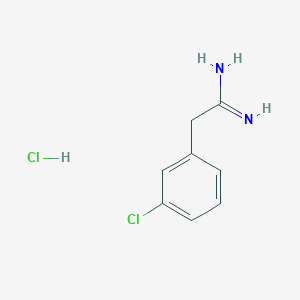

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)
